molecular formula C10H9NO5 B3057637 Methyl 3-(3-nitrophenyl)-3-oxopropanoate CAS No. 83256-99-9

Methyl 3-(3-nitrophenyl)-3-oxopropanoate

Número de catálogo: B3057637
Número CAS: 83256-99-9
Peso molecular: 223.18 g/mol
Clave InChI: DEDHBEWHJGEANM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-(3-nitrophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a nitro-substituted phenyl ring at the β-position and a methyl ester group. methyl) . The nitro group at the meta position on the phenyl ring confers electron-withdrawing properties, influencing reactivity and applications in organic synthesis, particularly as intermediates in pharmaceuticals or agrochemicals .

Propiedades

Número CAS

83256-99-9

Fórmula molecular

C10H9NO5

Peso molecular

223.18 g/mol

Nombre IUPAC

methyl 3-(3-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3

Clave InChI

DEDHBEWHJGEANM-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

SMILES canónico

COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Otros números CAS

83256-99-9

Origen del producto

United States

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Properties

The table below compares methyl 3-(3-nitrophenyl)-3-oxopropanoate with analogs differing in substituents on the phenyl ring or ester group:

Compound Name Substituent(s) Key Properties/Data Synthesis & Yield Applications/Reactivity References
Methyl 3-(3-nitrophenyl)-3-oxopropanoate 3-NO₂ on phenyl Inferred strong electron-withdrawing effect; enhances enolate stability. Likely via Claisen condensation (analogous to Ethyl variant ). Precursor for nitro reduction to amines.
Methyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Cl on phenyl Solid state; chloro group enables nucleophilic substitution. Method not specified; characterized via NMR/IR . Intermediate for cross-coupling reactions.
Methyl 3-oxo-3-phenylpropanoate Unsubstituted phenyl Parent compound; lower reactivity due to lack of electron-withdrawing groups. Synthesized via alkylation (e.g., FeCl₃ catalysis) . General β-ketoester reactivity (e.g., cyclizations) .
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate 4-CH₃, 3-NO₂ on phenyl Steric hindrance from methyl group may reduce reaction rates. Yield: Not specified; purified via column chromatography . Potential use in spirocyclic syntheses.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ethyl ester, 3-NO₂ Higher ester bulkiness may alter solubility; CAS 52119-38-7 . General procedure using DIPEA/LiCl in THF . Lab chemical; pharmacological intermediate.

Spectral and Physical Properties

  • NMR/IR Data: Nitro Derivatives: The nitro group generates distinct $ ^1H $ NMR deshielding (~δ 8.0–8.5 ppm for aromatic protons) and IR stretches at ~1520 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂) . Chloro Derivatives: Chlorine substituents show $ ^1H $ NMR peaks near δ 7.3–7.5 ppm (aromatic) and IR C-Cl stretches at ~750 cm⁻¹ .
  • Physical States: Nitro-substituted compounds are often solids (e.g., Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is a white solid ), while unsubstituted analogs like Methyl 3-oxo-3-phenylpropanoate are oily liquids .

Métodos De Preparación

Reaction Mechanism and Conditions

The Claisen condensation proceeds via deprotonation of methyl acetoacetate by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating an enolate intermediate. This enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by elimination of water to form the β-keto ester. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C) for 6–12 hours.

Key Parameters:

  • Molar Ratio: 1:1 stoichiometry between methyl acetoacetate and 3-nitrobenzaldehyde.
  • Catalyst: Alkali metal bases (e.g., NaH) in substoichiometric amounts (0.1–0.3 equivalents).
  • Yield: Reported yields range from 65% to 72% after chromatographic purification.

Optimization Insights

  • Solvent Selection: Polar aprotic solvents like DMF enhance enolate stability and reaction efficiency.
  • Temperature Control: Elevated temperatures accelerate enolate formation but risk side reactions such as over-condensation.

Alternative Method: Oxidation of Propanediol Derivatives

A less conventional approach, adapted from diazo compound syntheses, involves oxidizing a propanediol intermediate. For example, methyl 3-(3-nitrophenyl)-3-hydroxypropanoate can be oxidized to the corresponding ketone using Oxone (potassium peroxymonosulfate).

Procedure Overview:

  • Diazo Intermediate Formation: React methyl 3-(3-nitrophenyl)-3-hydroxypropanoate with hydrazoic acid (HN₃) to form a diazo derivative.
  • Oxidation: Treat the diazo compound with Oxone in a methanol-water mixture at 0–25°C.

Advantages:

  • High functional group tolerance.
  • Mild conditions preserve ester integrity.

Limitations:

  • Multi-step synthesis reduces overall yield (<40%).

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield Key Advantages
Claisen Condensation Methyl acetoacetate, 3-nitrobenzaldehyde NaH, DMF, 80°C, 8h 65–72% High efficiency, single step
Nitration Methyl 3-phenyl-3-oxopropanoate HNO₃/H₂SO₄, 0°C, 3h ~55% Utilizes inexpensive nitrating agents
Oxidation Propanediol derivative Oxone, MeOH/H₂O, 25°C, 4h <40% Avoids strongly acidic conditions

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.